2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine is an organic compound that features a benzodioxane ring system with a fluorinated ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Introduction of the Fluorinated Ethylamine Side Chain: The fluorinated ethylamine side chain can be introduced via nucleophilic substitution reactions. For example, 1,4-benzodioxane can be reacted with 2-fluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxane ring or the ethylamine side chain.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzodioxane ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Similar structure but lacks the fluorine atom.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVYHLJDBBXIQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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